Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

Catalog No.
S679687
CAS No.
479064-90-9
M.F
C14H18ClNO4
M. Wt
299.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

CAS Number

479064-90-9

Product Name

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

IUPAC Name

(3S)-3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

ZPXVKCUGZBGIBW-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)Cl

Peptide Synthesis:

  • Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is a valuable building block for the synthesis of peptides, which are chains of amino acids. These peptides can be used to study protein structure and function, as well as develop new drugs and diagnostics [].

Enzyme Studies:

  • The compound can be used to study enzymes, which are biological molecules that act as catalysts in various cellular processes. By incorporating Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid into specific peptide sequences, researchers can investigate enzyme-substrate interactions and develop new enzyme inhibitors [].

Medicinal Chemistry:

  • Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is a potential starting material for the development of new drugs. Its specific chemical structure and properties can be modified to create novel drug candidates with various therapeutic applications [].

Organic Chemistry:

  • The compound can be used in various organic chemistry research, such as studying reaction mechanisms, developing new synthetic methods, and exploring the reactivity of different functional groups [].

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is a chemical compound with the molecular formula C₁₄H₁₈ClNO₄ and a molecular weight of 299.76 g/mol. It is classified as a derivative of amino acids, specifically a tert-butoxycarbonyl protected form of 3-amino-3-(4-chlorophenyl)propanoic acid. The compound is notable for its chirality, existing as the (S)-enantiomer, which can significantly influence its biological activity and interactions. Its IUPAC name is (S)-3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid, and it is often used in peptide synthesis and research applications due to its stability and reactivity under various conditions .

  • Wear gloves, safety glasses, and a lab coat to avoid skin and eye contact.
  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
  • Handle the compound with care as it may be slightly irritating.
  • Dispose of waste according to institutional guidelines for organic compounds.

The reactivity of Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid primarily revolves around the functionalities present in its structure. The carboxylic acid group can participate in esterification reactions, while the amine group can undergo acylation or coupling reactions with other amino acids or peptide chains. The tert-butoxycarbonyl group serves as a protecting group that can be removed under acidic conditions, allowing for further functionalization of the molecule .

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid exhibits significant biological activity, particularly in the field of proteomics and medicinal chemistry. Its structural similarity to natural amino acids allows it to serve as a building block in the synthesis of peptides that may exhibit biological activities such as receptor modulation or enzyme inhibition. The presence of the 4-chlorophenyl group is particularly relevant for enhancing lipophilicity and potentially improving binding affinity to target biomolecules .

The synthesis of Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available starting materials, including 4-chlorobenzaldehyde and appropriate amino acid derivatives.
  • Formation of the Amino Acid Backbone: The initial reaction usually involves the formation of an intermediate that incorporates the 4-chlorophenyl moiety into the amino acid structure.
  • Protection of the Amine Group: The amine group is then protected using tert-butoxycarbonyl chloride to yield Boc-(S)-3-amino-3-(4-chlorophenyl)propionic acid.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research applications .

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is widely used in various fields:

  • Peptide Synthesis: It serves as a crucial building block for synthesizing peptides with specific biological activities.
  • Medicinal Chemistry: The compound is explored for its potential therapeutic applications, particularly in drug design targeting specific receptors or enzymes.
  • Research Tool: It is utilized in proteomics research to study protein interactions and functions due to its ability to mimic natural amino acids .

Interaction studies involving Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid focus on its binding affinity and specificity towards various biological targets. Research indicates that its unique structural features allow it to interact effectively with certain receptors and enzymes, making it a valuable compound in drug discovery programs. Studies often involve techniques such as surface plasmon resonance or fluorescence spectroscopy to assess these interactions quantitatively .

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid shares similarities with various other compounds that are also derivatives of amino acids. Below are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Boc-(S)-PhenylalanineContains a phenyl groupCommonly used in peptide synthesis
Boc-(S)-TryptophanContains an indole ringKnown for its role in neurotransmitter synthesis
Boc-(S)-TyrosineContains a hydroxyl group on the aromatic ringImportant for hormone synthesis
Boc-(S)-LeucineBranched-chain amino acidVital for protein synthesis

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid stands out due to its unique combination of the 4-chlorophenyl group and its specific chiral configuration, which can influence both its biological activity and synthetic utility compared to these similar compounds .

XLogP3

2.6

Wikipedia

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

Dates

Modify: 2023-08-15

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